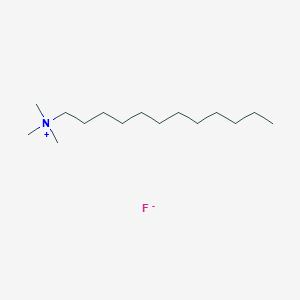
1-Dodecanaminium, N,N,N-trimethyl-, fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N,N,N-trimethyl-, fluoride is a quaternary ammonium compound It is known for its surfactant properties, which make it useful in various industrial and scientific applications
Preparation Methods
The synthesis of 1-Dodecanaminium, N,N,N-trimethyl-, fluoride typically involves the reaction of dodecylamine with trimethylamine in the presence of a suitable fluoride source. The reaction conditions often include:
Temperature: Moderate heating to facilitate the reaction.
Solvent: A polar solvent like methanol or ethanol is commonly used.
Catalyst: Sometimes, a catalyst may be employed to increase the reaction rate.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
1-Dodecanaminium, N,N,N-trimethyl-, fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form dodecylamine and trimethylamine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dodecanaminium, N,N,N-trimethyl-, fluoride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N,N,N-trimethyl-, fluoride primarily involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
1-Dodecanaminium, N,N,N-trimethyl-, fluoride can be compared with other quaternary ammonium compounds such as:
- 1-Dodecanaminium, N,N,N-trimethyl-, bromide
- 1-Dodecanaminium, N,N,N-trimethyl-, chloride
- 1-Dodecanaminium, N,N,N-trimethyl-, iodide
These compounds share similar surfactant and antimicrobial properties but differ in their counterions (fluoride, bromide, chloride, iodide). The choice of counterion can affect the solubility, reactivity, and specific applications of the compound. For instance, the fluoride variant may have different solubility characteristics compared to the bromide or chloride variants.
Properties
CAS No. |
118936-21-3 |
|---|---|
Molecular Formula |
C15H34FN |
Molecular Weight |
247.44 g/mol |
IUPAC Name |
dodecyl(trimethyl)azanium;fluoride |
InChI |
InChI=1S/C15H34N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KLTIXASWUBITSZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


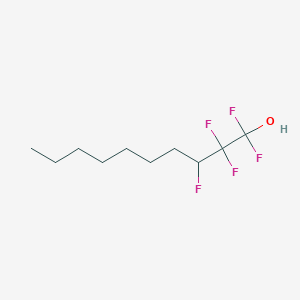

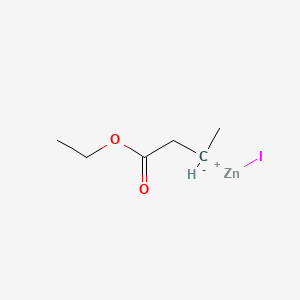


![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
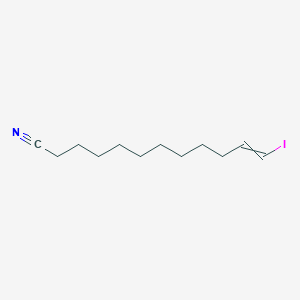
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
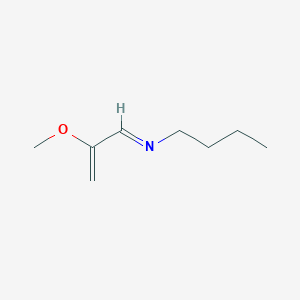
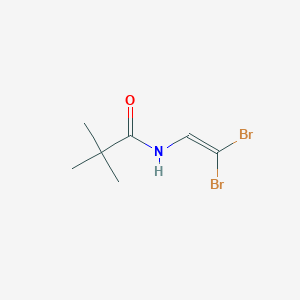
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
